molecular formula C10H15N3O5 B14352932 2'-Deoxy-N-(hydroxymethyl)cytidine CAS No. 91573-78-3

2'-Deoxy-N-(hydroxymethyl)cytidine

Cat. No.: B14352932
CAS No.: 91573-78-3
M. Wt: 257.24 g/mol
InChI Key: FYALPPFJCRSJJA-LKEWCRSYSA-N
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Description

2’-Deoxy-N-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside that plays a significant role in the study of DNA hydroxymethylation. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and an additional hydroxymethyl group is attached to the cytosine ring. This compound is particularly important in the context of epigenetic research, as it is involved in the regulation of gene expression and the study of DNA methylation patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the use of Ten-Eleven Translocation (TET) enzymes, which catalyze the hydroxylation of 5-methylcytosine to form 5-hydroxymethylcytosine. This enzymatic pathway requires iron and 2-oxoglutarate as cofactors .

Industrial Production Methods: the enzymatic synthesis using TET enzymes is a promising approach due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-N-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA modification and repair processes .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which are essential for studying DNA methylation and demethylation processes .

Scientific Research Applications

2’-Deoxy-N-(hydroxymethyl)cytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-(hydroxymethyl)cytidine involves its incorporation into DNA, where it serves as an intermediate in the DNA demethylation process. The compound is produced through the enzymatic activity of TET enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine. This modification can regulate gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins .

Similar Compounds:

Uniqueness: 2’-Deoxy-N-(hydroxymethyl)cytidine is unique due to its role in the regulation of gene expression through DNA hydroxymethylation. Unlike other similar compounds, it serves as a key intermediate in the active demethylation process, making it a valuable tool for studying epigenetic modifications and their impact on cellular function .

Properties

91573-78-3

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxymethylamino)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c14-4-7-6(16)3-9(18-7)13-2-1-8(11-5-15)12-10(13)17/h1-2,6-7,9,14-16H,3-5H2,(H,11,12,17)/t6-,7+,9+/m0/s1

InChI Key

FYALPPFJCRSJJA-LKEWCRSYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCO)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NCO)CO)O

Origin of Product

United States

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